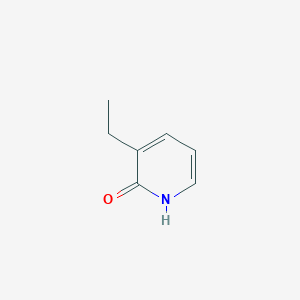

3-Ethylpyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-4-3-5-8-7(6)9/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFQLEGOEWMCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493608 | |

| Record name | 3-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62969-86-2 | |

| Record name | 3-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethylpyridin-2-ol: A Technical Guide for Researchers

CAS Number: 62969-86-2

Molecular Formula: C₇H₉NO

Molecular Weight: 123.15 g/mol

This technical guide provides a comprehensive overview of 3-Ethylpyridin-2-ol, a heterocyclic organic compound. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, potential synthesis, and the established biological significance of its core chemical structure, the 2-pyridone scaffold.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Estimated) | 2-Hydroxypyridine |

| CAS Number | 62969-86-2[1] | 142-08-5[2] |

| Molecular Formula | C₇H₉NO | C₅H₅NO[2] |

| Molecular Weight | 123.15 g/mol | 95.09 g/mol |

| Melting Point (°C) | Data not available | 105-107[3] |

| Boiling Point (°C) | Data not available | 280-281[3] |

| Solubility | Expected to be soluble in polar organic solvents and water. | Soluble in water (450 g/L at 20°C), ethanol; slightly soluble in benzene and ether.[3] |

| Appearance | Likely a white to off-white crystalline solid. | White to light yellow crystal.[3] |

Tautomerism

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium is between the hydroxy (lactim) and the keto (lactam) forms. The 2-pyridone form is generally the predominant tautomer in both solid and solution phases.[4] This equilibrium is crucial as it influences the molecule's chemical reactivity and its ability to act as both a hydrogen bond donor and acceptor.[4][5]

Caption: Tautomeric equilibrium of this compound.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, the synthesis of substituted 2-pyridones is a well-established area of organic chemistry. A general and common approach involves the cyclocondensation of a β-keto ester with an enamine or an equivalent nitrogen source.

General Synthetic Approach

A plausible synthetic route to this compound could involve the reaction of a β-keto ester, such as ethyl 2-ethyl-3-oxobutanoate, with a source of ammonia or a protected amine, followed by cyclization.

Caption: A generalized workflow for the synthesis of 2-pyridones.

Reactivity

The 2-pyridone scaffold exhibits a rich and diverse reactivity profile. The nitrogen atom can be alkylated or acylated. The ring can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing substituents. The carbonyl group can also participate in various reactions. The presence of the ethyl group at the 3-position will influence the regioselectivity of these reactions.

Biological Significance and Drug Development Applications

The 2-pyridone nucleus is considered a "privileged scaffold" in medicinal chemistry.[4][5][6] This is due to its presence in numerous natural products and clinically approved drugs.[5][6] The scaffold's ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability and favorable solubility properties, makes it an attractive core for drug design.[4][6]

Derivatives of the 2-pyridone scaffold have demonstrated a wide array of biological activities, including:

-

Anticancer: Many 2-pyridone derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[5][6]

-

Antiviral: The 2-pyridone structure is a key component in several potent antiviral agents.[5]

-

Antimicrobial: These compounds have shown efficacy against various pathogenic bacteria and fungi.[5][6][7]

-

Anti-inflammatory and Analgesic: The scaffold is a promising starting point for the development of new treatments for chronic pain and inflammation.[5]

Potential Signaling Pathway Interactions

Given the broad biological activities of 2-pyridone derivatives, it is plausible that this compound could interact with various cellular signaling pathways. For instance, as many 2-pyridones are kinase inhibitors, a hypothetical interaction could involve the inhibition of a protein kinase, thereby modulating a downstream signaling cascade.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

While specific experimental data for this compound is limited, the well-established chemistry and profound biological importance of the 2-pyridone scaffold provide a strong foundation for its potential as a valuable building block in drug discovery and medicinal chemistry research. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its therapeutic potential. Researchers are encouraged to use the general principles outlined in this guide as a starting point for their investigations.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Hydroxypyridine CAS#: 142-08-5 [amp.chemicalbook.com]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-Ethylpyridin-2-ol chemical structure and IUPAC name

This document provides essential chemical information regarding 3-Ethylpyridin-2-ol, focusing on its chemical structure and standardized nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Chemical Identity and Nomenclature

IUPAC Name: this compound.[1]

Chemical Formula: C7H9NO.[1][2]

Chemical Structure

The molecule this compound consists of a central pyridine ring. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The "-ol" suffix and the "2-" locant in the name indicate that a hydroxyl (-OH) group is attached to the carbon atom at the second position of the pyridine ring, adjacent to the nitrogen atom. The "3-Ethyl" prefix specifies that an ethyl group (-CH2CH3) is bonded to the carbon atom at the third position of the ring.

Due to keto-enol tautomerism, this compound can exist in equilibrium with its keto form, 3-Ethyl-1H-pyridin-2-one. In this form, the oxygen is double-bonded to the carbon at position 2, and the hydrogen has moved to the nitrogen atom.

Structural Summary:

| Feature | Description |

| Core Structure | Pyridine Ring |

| Substituent at C2 | Hydroxyl Group (-OH) |

| Substituent at C3 | Ethyl Group (-C2H5) |

Logical Representation of Tautomerism

The relationship between the two tautomeric forms, the "enol" (this compound) and the "keto" (3-Ethyl-1H-pyridin-2-one), can be represented as a state of equilibrium.

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-methylpyridine, a substituted pyridine derivative, holds significance as a versatile building block in the synthesis of various biologically active molecules and functional materials. The strategic placement of the ethyl and methyl groups on the pyridine ring offers unique properties and substitution patterns for further chemical modifications. This technical guide provides a comprehensive overview of the plausible synthesis pathways for 3-Ethyl-4-methylpyridine, including reaction mechanisms and generalized experimental considerations.

Synthesis Pathways

The synthesis of 3-Ethyl-4-methylpyridine can be approached through several strategic disconnections. The most prominent and industrially relevant method is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ketones with ammonia. Alternative strategies may involve the functionalization of a pre-formed pyridine ring, although these can be more challenging due to the inherent reactivity of the pyridine nucleus.

Pathway 1: Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis is a powerful one-pot reaction for the formation of substituted pyridines from simple carbonyl precursors and ammonia.[1] For the synthesis of 3-Ethyl-4-methylpyridine, a logical combination of carbonyl compounds would be propanal and 2-butanone in the presence of ammonia or an ammonia source.

Reaction: Propanal + 2-Butanone + Ammonia → 3-Ethyl-4-methylpyridine

Mechanism:

The mechanism of the Chichibabin synthesis is a complex cascade of reactions involving aldol-type condensations, Michael additions, and cyclization-dehydration steps. A plausible mechanistic pathway for the formation of 3-Ethyl-4-methylpyridine is as follows:

-

Enamine and Enolate Formation: Ammonia reacts with propanal and 2-butanone to form the corresponding enamines. In parallel, the carbonyl compounds can exist in equilibrium with their enolate forms under the basic reaction conditions.

-

Aldol-Type Condensation: The enolate of 2-butanone can attack a molecule of propanal, or vice versa, to form a β-hydroxy carbonyl intermediate.

-

Michael Addition: An enamine derived from propanal can undergo a Michael addition to an α,β-unsaturated carbonyl compound formed in situ from the condensation of two molecules of 2-butanone or propanal.

-

Cyclization and Dehydration: The various intermediates undergo a series of cyclization and dehydration reactions, ultimately leading to the aromatic pyridine ring.

Generalized Experimental Protocol:

A general procedure for the Chichibabin synthesis of 3-Ethyl-4-methylpyridine would involve the following steps:

-

A mixture of propanal and 2-butanone is added to a solution of ammonia in a suitable solvent (e.g., ethanol or water) in a high-pressure reactor.

-

The reaction mixture is heated to a high temperature (typically 200-300 °C) under pressure for several hours.

-

After cooling, the reaction mixture is worked up by extraction and distillation to isolate the crude 3-Ethyl-4-methylpyridine.

-

Further purification can be achieved by fractional distillation or chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Molecular Formula | C8H11N | [2][3] |

| Molecular Weight | 121.18 g/mol | [3] |

| Boiling Point | 190-192 °C | Not explicitly found, estimated based on similar compounds. |

| Yield | Variable, depends on reaction conditions. | [1] |

Logical Relationship Diagram:

Pathway 2: Functionalization of a Pre-formed Pyridine Ring

Synthesizing 3-Ethyl-4-methylpyridine by functionalizing a pre-existing pyridine ring is theoretically possible but presents significant challenges due to the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyridine ring.

A. Ethylation of 4-Methylpyridine:

Direct electrophilic alkylation (Friedel-Crafts type) of 4-methylpyridine (γ-picoline) is generally difficult due to the deactivation of the pyridine ring towards electrophilic attack. The reaction would likely require harsh conditions and result in a mixture of products with low yields.

B. Methylation of 3-Ethylpyridine:

Similarly, direct methylation of 3-ethylpyridine would face the same challenges of regioselectivity and low reactivity.

C. Cross-Coupling Reactions:

A more viable, albeit longer, route would involve the synthesis of a di-halogenated pyridine followed by sequential cross-coupling reactions. For example, starting from a 3,4-dihalopyridine, one could perform two distinct cross-coupling reactions (e.g., Suzuki or Negishi coupling) to introduce the ethyl and methyl groups. This approach offers better control over the final structure but involves multiple steps and the use of organometallic reagents.

Experimental Workflow for Cross-Coupling Approach:

Conclusion

The synthesis of 3-Ethyl-4-methylpyridine is most practically achieved via the Chichibabin pyridine synthesis, which offers a direct and scalable route from readily available starting materials. While functionalization of a pre-formed pyridine ring through modern cross-coupling techniques provides a more controlled but lengthier alternative, direct alkylation methods are generally not favored due to the inherent electronic properties of the pyridine ring. The choice of synthetic pathway will ultimately depend on the desired scale, available resources, and the specific requirements of the target application. Further research into optimizing the Chichibabin reaction conditions could lead to improved yields and selectivity for this valuable pyridine derivative.

References

Spectroscopic Profile of 3-Ethylpyridin-2-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Ethylpyridin-2-ol (also known as 3-ethyl-2-pyridone), a molecule of interest to researchers in medicinal chemistry and drug development. This document summarizes key spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provides detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables present a consolidated summary of the key spectroscopic data for this compound. This information is critical for the identification, characterization, and quality control of this compound in a research and development setting.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.15 | t | 7.5 | -CH₂CH₃ |

| 2.47 | q | 7.5 | -CH₂ CH₃ |

| 6.13 | t | 6.8 | H-5 |

| 7.23 | m | H-4 and H-6 | |

| 11.9 | br s | N-H |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 13.5 | -CH₂CH₃ |

| 21.8 | -CH₂ CH₃ |

| 106.4 | C-5 |

| 121.5 | C-3 |

| 136.2 | C-4 |

| 139.8 | C-6 |

| 164.7 | C-2 (C=O) |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2800 (broad) | O-H and N-H stretching |

| 1650 | C=O stretching (amide I) |

| 1600 | C=C stretching |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 123 | 100 | [M]⁺ (Molecular Ion) |

| 95 | 85 | [M - CO]⁺ |

| 94 | 70 | [M - C₂H₅]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides a general description of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) plate.

Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

3-Ethylpyridin-2-ol physical and chemical properties

An In-depth Technical Guide to 3-Ethylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Physical and Chemical Properties

This compound, also known as 3-ethyl-2-pyridone, is a substituted pyridine derivative. Its properties are summarized below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| CAS Number | 62969-86-2 | [2] |

| Appearance | Not specified (likely solid at room temp.) | - |

| Melting Point | Data not available in cited sources | - |

| Boiling Point | Data not available in cited sources | - |

| Solubility | Data not available in cited sources | - |

Table 2: Chemical and Spectroscopic Data

| Property | Value / Description | Source |

| IUPAC Name | This compound | [1] |

| InChI Key | GUJWNUGFAGOVFH-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCC1=CC=CNC1=O | [1] |

| pKa | Dissociation constant data is available. | [1] |

| ¹³C NMR Spectra | Spectral data has been recorded in the literature. | [1] |

Chemical Structure and Tautomerism

A critical chemical feature of 2-hydroxypyridines, including this compound, is their existence in a tautomeric equilibrium with their corresponding pyridone form. In this case, this compound is in equilibrium with 3-Ethyl-1H-pyridin-2-one.

The equilibrium position is highly dependent on the solvent environment. Generally, non-polar solvents favor the hydroxy-pyridine form, while polar solvents, like water and alcohols, significantly favor the pyridone form.[4] In the solid state, the pyridone form is predominant.[4] This phenomenon is crucial for understanding its reactivity, hydrogen bonding capability, and potential biological interactions.

References

3-Ethylpyridin-2-ol: A Technical Guide to its Chemical Context, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylpyridin-2-ol, a substituted pyridinone, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. While a definitive historical account of its initial discovery remains elusive in readily accessible scientific literature, its existence is well-established, and its synthesis falls within the scope of established methodologies for creating substituted pyridones. This technical guide provides a comprehensive overview of the historical context of pyridinone synthesis, plausible experimental protocols for the preparation of this compound, its known physical and chemical properties, and a discussion of its potential, yet currently undocumented, role in biological signaling pathways.

Historical Context: The Emergence of Pyridine and Pyridinone Synthesis

The story of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine was first isolated from coal tar in the mid-19th century, but it was the development of synthetic methods in the late 19th and early 20th centuries that opened the door to the creation of a vast array of substituted derivatives.

Key historical milestones relevant to the synthesis of pyridinones include:

-

The Hantzsch Pyridine Synthesis (1881): While primarily aimed at producing dihydropyridines, this method established the fundamental principle of constructing the pyridine ring from acyclic precursors.

-

The Guareschi-Thorpe Condensation: This reaction, involving a cyanoacetamide and a 1,3-diketone, provided a direct route to 2-pyridone structures.

-

Advancements in the 20th Century: The development of various cyclization and condensation reactions throughout the 20th century provided chemists with a robust toolkit for the synthesis of highly functionalized pyridones. These methods often involve the reaction of active methylene compounds with various carbonyls and ammonia sources.

It is within this rich history of synthetic organic chemistry that this compound was likely first synthesized, not as a singular discovery, but as one of many possible variations in the exploration of substituted pyridone chemistry.

Synthesis of this compound: Experimental Protocol

While the original synthesis of this compound is not documented in readily available literature, a plausible and modern approach for its preparation would involve the cyclization of a suitable acyclic precursor. A general and illustrative protocol for the synthesis of a 3-substituted-2-pyridone is detailed below. This method is based on the well-established reactions for forming the pyridone ring.

Reaction Scheme: A common route to 3-substituted-2-pyridones involves the condensation of an α,β-unsaturated carbonyl compound with a source of ammonia, followed by cyclization and oxidation, or the reaction of a β-ketoester with an enamine.

Illustrative Experimental Protocol for a 3-Substituted-2-Pyridone:

-

Preparation of the Enamine: To a solution of ethyl acetoacetate (1.0 eq) in toluene is added β-aminocrotononitrile (1.0 eq). The mixture is heated at reflux with a Dean-Stark trap to remove water. After the theoretical amount of water is collected, the solvent is removed under reduced pressure to yield the crude enamine.

-

Cyclization: The crude enamine is dissolved in a suitable high-boiling solvent such as diphenyl ether. The solution is heated to 240-260 °C for 1-2 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with a non-polar solvent such as hexane to precipitate the product. The crude solid is collected by filtration, washed with hexane, and then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure 3-substituted-2-pyridone.

Note: The specific starting materials for this compound would need to be chosen to introduce the ethyl group at the 3-position.

Data Presentation: Physical and Chemical Properties

Quantitative data for this compound, sourced from contemporary chemical databases, is summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| CAS Number | 62969-86-2 |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| pKa | Not available |

Data sourced from PubChem and other chemical supplier databases. Lack of extensive experimental data in the public domain is noted.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. The pyridinone scaffold, however, is a well-known privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

The presence of the 2-pyridone moiety allows for hydrogen bonding interactions, and the ethyl group at the 3-position provides a lipophilic character that could influence its binding to biological targets. Further research would be required to elucidate any potential therapeutic applications or roles in cellular signaling.

Visualizations: Synthesis and Logical Relationships

To illustrate the general synthetic logic for producing substituted pyridones, the following diagrams are provided.

Caption: General workflow for the synthesis of substituted 2-pyridones.

An In-depth Technical Guide on 3-Ethylpyridin-2-ol Derivatives and Analogs for Drug Discovery and Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals. Its inherent ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and tunable physicochemical properties, makes it a cornerstone in medicinal chemistry. This technical guide provides a comprehensive overview of 3-ethylpyridin-2-ol derivatives and their analogs, with a focus on their synthesis, biological activities, and therapeutic potential. While specific data on this compound is limited in publicly available literature, this guide extrapolates from the broader class of 3-substituted pyridin-2-one derivatives to provide a valuable resource for researchers in the field. The document details synthetic methodologies, summarizes quantitative biological data, and elucidates key signaling pathways associated with these compounds, thereby serving as a foundational reference for the design and development of novel therapeutics based on the pyridin-2-one core.

Introduction

Pyridine and its derivatives are fundamental building blocks in the development of therapeutic agents, with a significant number of FDA-approved drugs containing this heterocycle.[1] The pyridin-2(1H)-one tautomer of 2-hydroxypyridine is of particular interest due to its versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects. The substitution at the 3-position of the pyridin-2-one ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide focuses on derivatives and analogs of this compound, a representative member of this class, to provide insights into the structure-activity relationships (SAR) and therapeutic applications of this important scaffold.

Synthesis of 3-Substituted Pyridin-2(1H)-one Derivatives

The synthesis of polysubstituted pyridin-2(1H)-ones is often achieved through efficient one-pot, multi-component reactions. These methods offer advantages such as operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds for biological screening.

General One-Pot Synthesis from β-Keto Amides

A common and efficient method for the synthesis of 2-amino-3-cyano-pyridin-2(1H)-one derivatives involves the reaction of a β-keto amide with malononitrile in the presence of a base.

Experimental Protocol:

-

Materials: β-keto amide (1.0 mmol), malononitrile (1.1 mmol), triethylamine (Et3N) or potassium tert-butoxide (tBuOK) (1.0 equiv.), dichloromethane (CH2Cl2) (5.0 mL).

-

Procedure: To a solution of the β-keto amide and malononitrile in dichloromethane, the base (Et3N for 2-amino-6-oxo-1,6-dihydropyridine-3-carbonitriles or tBuOK for 2-imino-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitriles) is added.[2] The reaction mixture is stirred at room temperature.[2] The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular nucleophilic cyclization.[2] The product precipitates from the reaction mixture and can be purified by recrystallization.[2]

Synthesis of 3-Hydroxy-2-Alkylpyridines from 2-Furylketones

A classic method for preparing 3-hydroxy-2-alkylpyridines involves the rearrangement of aliphatic 2-furylketones in the presence of ammonia and heat.[3][4]

Experimental Protocol:

-

Materials: Aliphatic 2-furylketone, aqueous ammonia.

-

Procedure: The 2-furylketone is heated with a solution of aqueous ammonia in a sealed vessel. The reaction temperature and time are optimized to achieve a good yield of the corresponding 3-hydroxy-2-alkylpyridine.[3] This method provides a direct route to the core scaffold of interest.

Biological Activities and Therapeutic Potential

Derivatives of the pyridin-2-one core exhibit a wide range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of pyridin-2-one derivatives against various cancer cell lines.[5][6][7][8][9][10]

Mechanism of Action: The anticancer activity of these compounds is often attributed to the induction of cell cycle arrest, typically at the G2/M phase, and the promotion of apoptosis.[5] Key signaling pathways implicated include the upregulation of p53 and p21, which are critical cell cycle inhibitors, and the activation of the JNK signaling pathway, which is involved in apoptosis.[5] Some pyridine derivatives also act as inhibitors of key enzymes involved in cancer progression, such as VEGFR-2, which is crucial for angiogenesis.[6]

Quantitative Data on Anticancer Activity:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrano[3,2-c]pyridones | Jurkat | 0.33 - 0.58 | [9][10] |

| 6-Aryl-4-(methylenedioxyphenyl)-pyridin-2-one | HepG2 | 4.5 | [5] |

| 3,4,6-Triaryl-2(1H)-pyridones | MCF-7, MDA-MB-231 | Varies | [9][10] |

| Spiro-pyridine derivatives | Caco-2 | 7.83 - 13.61 | [7] |

Phosphodiesterase 3 (PDE3) Inhibition

Certain pyridin-2-one derivatives have been identified as potent inhibitors of phosphodiesterase 3 (PDE3), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[11] PDE3 inhibitors are used clinically as inodilators for the treatment of acute heart failure and for their antiplatelet effects.[11]

Signaling Pathway: PDE3 enzymes hydrolyze cAMP, thereby terminating its signaling role.[11] Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[12] In cardiac muscle, this leads to increased contractility, while in vascular smooth muscle, it results in vasodilation.[11] In platelets, elevated cAMP inhibits aggregation.[13]

Prostaglandin E2 Receptor 3 (EP3) Antagonism

The EP3 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is involved in various physiological processes, including the regulation of inflammation and pain.[14] Some pyridin-2-one derivatives act as antagonists of the EP3 receptor.

Signaling Pathway: The EP3 receptor is primarily coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[14] By antagonizing the EP3 receptor, these compounds can counteract the effects of PGE2, which has implications for the treatment of inflammatory pain.[14] Interestingly, while PGE2 acting on EP2 and EP4 receptors is pronociceptive (sensitizing neurons), its action on EP3 receptors can be antinociceptive, particularly in inflammatory conditions.[14]

Visualizations

Experimental Workflow

Caption: A generalized workflow for the synthesis and biological evaluation of pyridin-2-one derivatives.

Signaling Pathways

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsat.org [ijsat.org]

- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]

- 13. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

An In-depth Technical Guide on the Tautomerism and Stability of 3-Ethylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Lactam-Lactim Tautomerism

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development.[1] The specific case of lactam-lactim tautomerism, prevalent in heterocyclic systems like pyridinones, dictates a molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, aromaticity, and ultimately, its biological activity and pharmacokinetic profile.[2][3] Understanding and predicting the predominant tautomeric form under various conditions is therefore critical for rational drug design.

This guide focuses on the tautomerism of 3-ethylpyridin-2-ol, which exists in equilibrium between its lactam (3-ethyl-2-pyridone) and lactim (3-ethyl-2-hydroxypyridine) forms. While much of the foundational research has been conducted on the parent 2-hydroxypyridine/2-pyridone system, the principles governing its equilibrium provide a robust framework for understanding the 3-ethyl substituted derivative. The ethyl group at the 3-position primarily exerts electronic and steric influences that modulate the stability of the tautomers.

The Tautomeric Equilibrium: 3-Ethyl-2-pyridone vs. 3-Ethyl-2-hydroxypyridine

The core of this topic is the equilibrium between the amide-like lactam form and the enol-like lactim form. This is a prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms.

-

3-Ethyl-2-pyridone (Lactam Form): This form contains a carbonyl group (C=O) and an N-H bond within the pyridine ring. It is more polar than its lactim counterpart.

-

3-Ethyl-2-hydroxypyridine (Lactim Form): This tautomer features a hydroxyl group (O-H) and is considered the aromatic enol form.

The interconversion between these two forms is a dynamic process influenced by several environmental and structural factors.

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Stability

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the molecule's environment.

Physical State and Solvent Effects

The polarity of the environment plays a decisive role in determining which tautomer is more stable.

-

Gas Phase: In the absence of intermolecular interactions, the lactim (3-ethyl-2-hydroxypyridine) form is generally favored. Experimental and theoretical studies on the parent 2-hydroxypyridine show the enol form is more stable by approximately 3 kJ/mol.[4][5] This preference is attributed to factors like minimal steric hindrance and electrostatic repulsion.[4][6]

-

Non-Polar Solvents: In non-polar solvents like cyclohexane, both the lactam and lactim tautomers can coexist in comparable amounts.[4] The energy difference between them is minimal.

-

Polar Solvents and Solid State: The lactam (3-ethyl-2-pyridone) form is strongly favored in polar solvents (e.g., water, alcohols) and in the solid state.[4][7] The greater dipole moment of the lactam tautomer allows for more effective stabilization through dipole-dipole interactions and hydrogen bonding with polar solvent molecules. In aqueous solutions, the equilibrium constant for 2-pyridone formation can be as high as 900, indicating a significant shift.[4]

Substituent Effects

The ethyl group at the C3 position influences the equilibrium primarily through inductive effects. As an electron-donating group, the ethyl substituent can slightly alter the electron density within the pyridine ring, but it is not expected to fundamentally reverse the trends observed for the parent compound. Studies on various substituted pyridones confirm that the tautomeric equilibrium can be modulated by the electronic nature of the substituents.[8]

Quantitative Stability Data

Direct experimental thermodynamic data for this compound is scarce. However, extensive data from studies on the parent 2-hydroxypyridine/2-pyridone system provide reliable estimates and illustrate the magnitude of the energetic differences.

| Phase / Solvent | Predominant Tautomer | ΔG (Lactim → Lactam) (kJ/mol) | Equilibrium Constant (KT = [Lactam]/[Lactim]) | Reference(s) |

| Gas Phase | Lactim (2-Hydroxypyridine) | +0.8 to +3.3 | ~0.3 - 0.7 | [5][7] |

| Cyclohexane | Mixed / Slightly Lactam | -0.81 | ~1.7 | [9] |

| Acetonitrile | Lactam (2-Pyridone) | -12.38 | ~145 | [4][10] |

| Water | Lactam (2-Pyridone) | -16.6 | ~900 | [4] |

Note: ΔG values are calculated from experimental equilibrium constants where available (ΔG = -RTlnKT) or taken from computational studies. Values are for the parent 2-hydroxypyridine/2-pyridone system and serve as a strong proxy.

Experimental Protocols for Tautomer Characterization

Several analytical techniques are employed to identify and quantify tautomeric forms. Each method leverages distinct differences in the molecular properties of the lactam and lactim isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for elucidating tautomeric structures in solution.[11] The key is to identify unique signals for each tautomer or to analyze the averaged signals if the interconversion is rapid on the NMR timescale.[12]

-

¹H NMR: The most direct evidence comes from the proton attached to the heteroatom. The lactam form will exhibit a signal for the N-H proton (typically broad, δ > 10 ppm), while the lactim form will show a signal for the O-H proton (often broad, variable chemical shift). The chemical shifts of the ring protons also differ between the two forms due to changes in aromaticity and electron distribution.

-

¹³C NMR: The chemical shift of the C2 carbon is highly indicative. In the lactam form, this carbon is a carbonyl carbon (C=O) and resonates significantly downfield (δ > 160 ppm). In the lactim form, it is an enolic carbon (C-OH) bonded to nitrogen and appears further upfield.

-

¹⁵N NMR: This technique provides direct information about the nitrogen environment and is very sensitive to protonation state and hybridization, making it an excellent tool for tautomer analysis.[13]

Caption: Generalized workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy

The electronic structures of the lactam and lactim tautomers are distinct, leading to different UV-Vis absorption profiles. This difference allows for the quantification of the tautomeric ratio in solution.[14][15]

-

Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in the solvent of interest.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The lactam form, with its extended conjugation involving the carbonyl group, typically absorbs at a longer wavelength (λ_max ≈ 300-330 nm) compared to the more aromatic lactim form (λ_max ≈ 270-300 nm).[16] By identifying the absorption maxima characteristic of each tautomer (often determined using N-methyl and O-methyl locked derivatives), the relative concentrations can be calculated using the Beer-Lambert law.

-

Computational Chemistry

Quantum chemical calculations are indispensable for predicting the relative stability of tautomers and corroborating experimental findings.[17] Density Functional Theory (DFT) is a commonly used method.[4][18]

-

Protocol:

-

Structure Generation: Build the 3D structures of both the lactam and lactim tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the desired phase (gas phase or using a solvent model like the Polarizable Continuum Model, PCM). A common level of theory is B3LYP with a basis set like 6-311++G(d,p).[4][14]

-

Energy Calculation: Calculate the single-point energies (including zero-point vibrational energy corrections) of the optimized structures.

-

Stability Analysis: The difference in the calculated Gibbs free energies (ΔG) indicates the relative stability of the tautomers and allows for the prediction of the equilibrium constant (KT).

-

Caption: Typical workflow for computational tautomer stability analysis.

Conclusion

The tautomeric equilibrium of this compound is heavily influenced by its environment. While the lactim (3-ethyl-2-hydroxypyridine) form is favored in the gas phase, the lactam (3-ethyl-2-pyridone) tautomer is overwhelmingly predominant in the solid state and in polar solvents, including aqueous systems relevant to biology. This preference is driven by the superior stabilization of the more polar lactam form through intermolecular interactions. For professionals in drug development, recognizing that the lactam form will be the major species in physiological environments is crucial for predicting molecular interactions, solubility, and metabolic stability. A combination of spectroscopic methods (NMR, UV-Vis) and computational chemistry provides a comprehensive toolkit for the definitive characterization and quantification of this vital tautomeric relationship.

References

- 1. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Tautomer enumeration and stability prediction for virtual screening on large chemical databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. wuxibiology.com [wuxibiology.com]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 3-Ethylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 3-Ethylpyridin-2-ol (CAS No: 62969-86-2), a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in public literature, this document presents qualitative solubility information for the target compound and quantitative data for structurally analogous compounds to offer valuable comparative insights. A detailed experimental protocol for determining the solubility of this compound is provided to enable researchers to generate precise data. Furthermore, this guide includes visualizations of the experimental workflow and the logical relationships governing the solubility of this compound in various solvents.

Introduction to this compound

This compound is a substituted pyridine derivative that can exist in tautomeric forms: the pyridin-2-ol and the 2-pyridone form. This tautomerism significantly influences its physicochemical properties, including its solubility. The presence of a polar lactam group in the 2-pyridone form and a hydroxyl group in the pyridin-2-ol form allows for hydrogen bonding, which plays a crucial role in its interaction with different solvents. Understanding the solubility of this compound is critical for its application in drug design, synthesis, and formulation, as well as for developing purification and crystallization processes.

Solubility Profile

Qualitative Solubility of this compound:

Based on the principles of "like dissolves like," this compound is anticipated to be soluble in polar protic solvents such as water and alcohols, and polar aprotic solvents like DMSO and acetone. Its solubility is expected to be limited in non-polar solvents like hexane.

Quantitative Solubility Data of Structurally Related Compounds:

To provide a practical reference, the following table summarizes the available quantitative solubility data for 3-ethylpyridine, a closely related structural analog. It is important to note that the absence of the hydroxyl/oxo group in 3-ethylpyridine will result in different solubility characteristics compared to this compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| 3-Ethylpyridine | Water | Not Specified | 79.9 g/L (Predicted)[1] |

| 3-Ethylpyridine | Not Specified | 196 | 370 mg/mL[2][3] |

For 2-pyridone, the parent compound, it is known to be soluble in polar solvents like water and alcohols[4].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used static equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, acetone, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Diagram 2: Factors Influencing Solubility

Caption: Logical relationship between solute/solvent properties and solubility.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While quantitative data remains sparse, the provided qualitative assessment, data on analogous compounds, and a detailed experimental protocol offer a solid foundation for researchers. The visualizations of the experimental workflow and influencing factors further aid in understanding and determining the solubility of this compound, which is essential for its successful application in scientific and industrial research.

References

3-Ethylpyridin-2-ol: A Technical Overview of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the potential biological activities of 3-Ethylpyridin-2-ol. It is important to note that publicly available research specifically investigating the biological effects of this compound is limited. The information presented herein is largely inferred from studies on structurally related compounds, including pyridine, pyridinone, and thiazole derivatives. Therefore, the described potential activities are speculative and require experimental validation for this compound.

Introduction

This compound, with the chemical formula C₇H₉NO and CAS number 62969-86-2, is a heterocyclic organic compound. Its structure, featuring a substituted pyridinone ring, places it within a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While direct evidence for the bioactivity of this compound is scarce in published literature, the well-documented pharmacological profiles of its structural analogs suggest a range of potential therapeutic applications. This technical guide aims to provide a comprehensive overview of these potential biological activities, supported by data from related compounds, to stimulate further research and exploration of this compound's therapeutic potential.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1. This information is primarily sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | PubChem |

| Molecular Weight | 123.15 g/mol | PubChem |

| CAS Number | 62969-86-2 | ChemicalBook |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Table 1: Physicochemical Properties of this compound

Potential Biological Activities based on Structural Analogs

The biological activities of compounds containing pyridine, pyridinone, and thiazole cores are vast and well-documented. Based on the structural similarity of this compound to these classes of compounds, several potential biological activities can be hypothesized.

Anticancer Activity

Numerous pyridine and pyridinone derivatives have demonstrated potent anticancer activities. For instance, certain pyridine derivatives have been synthesized and evaluated as potential anticancer agents and phosphodiesterase-3 inhibitors. One study reported a derivative exhibiting strong cytotoxic effects on HeLa and MCF-7 cancer cell lines with IC50 values of 34.3 ± 2.6 μM and 50.18 ± 1.11 μM, respectively.[1] The proposed mechanism for some of these compounds involves the inhibition of phosphodiesterases (PDEs), which are often elevated in tumor cells.[1]

Antimicrobial Activity

The pyridine scaffold is a common feature in many antimicrobial agents. Studies on synthesized pyridine derivatives have shown promising activity against various bacterial and fungal strains. For example, certain novel pyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Klebsiella sp., as well as antifungal activity against Candida albicans.[2] The mechanism of action for such compounds can involve the disruption of microbial cell membranes due to their lipophilic nature.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of related heterocyclic compounds is also an area of active research. While direct evidence for this compound is unavailable, its core structure is present in molecules with known anti-inflammatory properties. Further investigation is warranted to explore this potential.

Antidiabetic Activity

Interestingly, the antidiabetic drug pioglitazone contains a 5-ethylpyridin-2-yl moiety linked to a thiazolidinedione core.[3] Pioglitazone acts as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), which leads to improved insulin sensitivity.[3] This suggests that the ethyl-pyridin-ol substructure could potentially interact with biological targets relevant to metabolic diseases.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, Table 2 summarizes the bioactivity data of some pyridine and pyridinone derivatives from the literature. It is crucial to reiterate that these values are not for this compound and should only be considered as a reference for the potential potency of this class of compounds.

| Compound Class | Target/Assay | Activity (IC50/MIC) | Reference |

| Pyridine Derivative | PDE3A Inhibition | 3.76 ± 1.03 nM | [1] |

| Pyridine Derivative | HeLa cell cytotoxicity | 34.3 ± 2.6 μM | [1] |

| Pyridine Derivative | MCF-7 cell cytotoxicity | 50.18 ± 1.11 μM | [1] |

| Pyridine Derivative | Plasmodium falciparum (CQ-resistant) | 0.0402 µM | [4] |

| Thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa (MIC) | 0.21 μM | [5] |

| Thiazolo[4,5-b]pyridin-2-one | Escherichia coli (MIC) | 0.21 μM | [5] |

Table 2: Bioactivity Data of Structurally Related Compounds

Experimental Protocols for Key Assays

For researchers interested in investigating the biological activities of this compound, this section provides generalized experimental protocols for assays commonly used to evaluate the activities discussed above. These are based on methodologies reported for similar compounds.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound are currently lacking, its structural relationship to a wide array of pharmacologically active pyridine and pyridinone derivatives suggests a high potential for therapeutic relevance. The hypothesized activities, including anticancer, antimicrobial, and potentially antidiabetic effects, provide a strong rationale for future research.

To unlock the potential of this compound, the following steps are recommended:

-

Synthesis and Characterization: Development of a robust and scalable synthesis route for this compound and its derivatives.

-

In Vitro Screening: A comprehensive screening of this compound against a diverse panel of biological targets, including cancer cell lines, microbial strains, and key enzymes.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound analogs to identify key structural features for optimal activity and selectivity.

The information compiled in this guide serves as a foundational resource for researchers and drug development professionals to initiate and guide the exploration of this compound as a novel therapeutic agent.

References

- 1. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethylpyridin-2-ol from 2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-Ethylpyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-aminopyridine. The synthetic strategy involves a four-step sequence:

-

Diazotization of 2-aminopyridine to yield 2-hydroxypyridine.

-

O-methylation of 2-hydroxypyridine to protect the hydroxyl group and form 2-methoxypyridine.

-

Directed ortho-metalation (DoM) of 2-methoxypyridine followed by ethylation to introduce the ethyl group at the C3 position.

-

Demethylation of the resulting 3-ethyl-2-methoxypyridine to afford the final product, this compound.

This application note includes detailed experimental protocols for each step, a summary of quantitative data in tabular format for easy reference, and a visual representation of the overall synthetic workflow.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis of this compound from 2-aminopyridine.

Table 1: Summary of Reaction Steps and Yields

| Step | Reaction | Key Reagents | Product | Typical Yield (%) |

| 1 | Diazotization (Sandmeyer Reaction) | 2-aminopyridine, NaNO₂, H₂SO₄ | 2-Hydroxypyridine | 70-80% |

| 2 | O-Methylation | 2-hydroxypyridine, Diazomethane, t-BuOH | 2-Methoxypyridine | 75-94%[1] |

| 3 | Directed Ortho-Metalation & Ethylation | 2-methoxypyridine, n-BuLi, Ethyl iodide | 3-Ethyl-2-methoxypyridine | 60-70% (estimated) |

| 4 | Demethylation | 3-ethyl-2-methoxypyridine, HBr or BBr₃ | This compound | 55-87%[2] |

Table 2: Reagent Quantities and Reaction Conditions

| Step | Starting Material (molar eq.) | Reagent 1 (molar eq.) | Reagent 2 (molar eq.) | Solvent | Temperature (°C) | Time (h) |

| 1 | 2-aminopyridine (1.0) | NaNO₂ (1.1) | H₂SO₄ (excess) | Water | 0-10 | 2-3 |

| 2 | 2-hydroxypyridine (1.0) | Diazomethane (excess) | t-BuOH (catalytic) | Ether | -20 to RT | 14-20 |

| 3 | 2-methoxypyridine (1.0) | n-BuLi (1.1) | Ethyl iodide (1.2) | Anhydrous THF | -78 | 1-2 |

| 4 | 3-ethyl-2-methoxypyridine (1.0) | HBr (48% aq.) (excess) | - | Acetic Acid | Reflux | 4-6 |

Experimental Protocols

Step 1: Synthesis of 2-Hydroxypyridine via Diazotization of 2-Aminopyridine

This protocol is based on the principles of the Sandmeyer reaction for the conversion of an amino group to a hydroxyl group on a pyridine ring.

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, beaker, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-aminopyridine to a solution of concentrated sulfuric acid in deionized water, maintaining the temperature below 10°C.

-

In a separate beaker, prepare a solution of sodium nitrite in deionized water.

-

Cool the sodium nitrite solution in an ice bath.

-

Slowly add the cold sodium nitrite solution to the stirred solution of 2-aminopyridine sulfate, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Slowly heat the reaction mixture to 70-80°C and maintain this temperature until nitrogen evolution ceases (approximately 1-2 hours).

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-hydroxypyridine as a solid.

Step 2: Synthesis of 2-Methoxypyridine via O-Methylation of 2-Hydroxypyridine

This procedure utilizes diazomethane for the selective O-methylation of 2-hydroxypyridine. Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

2-Hydroxypyridine

-

Ethereal solution of Diazomethane

-

tert-Butanol (t-BuOH)

-

Diethyl Ether

-

Round-bottom flask, magnetic stirrer, ice-salt bath.

Procedure:

-

Dissolve 2-hydroxypyridine in a mixture of diethyl ether and a catalytic amount of tert-butanol in a round-bottom flask.

-

Cool the solution to -20°C in an ice-salt bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane to the stirred solution of 2-hydroxypyridine. A yellow color of diazomethane should persist, indicating an excess.

-

Allow the reaction mixture to stir at -20°C for 4 hours, then let it slowly warm to room temperature and stir for an additional 14 hours.[1]

-

Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methoxypyridine.

-

Purify the product by flash column chromatography on silica gel if necessary.

Step 3: Synthesis of 3-Ethyl-2-methoxypyridine via Directed Ortho-Metalation

This protocol describes the regioselective lithiation of 2-methoxypyridine at the C3 position, followed by quenching with an ethylating agent. Caution: n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

Materials:

-

2-Methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl Iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone).

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF to the flask and cool it to -78°C using a dry ice/acetone bath.

-

Add 2-methoxypyridine to the cold THF.

-

Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1 hour to ensure complete lithiation.

-

Slowly add ethyl iodide to the reaction mixture at -78°C.

-

Continue stirring at -78°C for 1-2 hours, then allow the reaction to warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 3-ethyl-2-methoxypyridine.

Step 4: Synthesis of this compound via Demethylation

This protocol outlines the cleavage of the methyl ether to yield the final product. Caution: Concentrated hydrobromic acid is corrosive.

Materials:

-

3-Ethyl-2-methoxypyridine

-

Hydrobromic Acid (48% aqueous solution)

-

Acetic Acid

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-ethyl-2-methoxypyridine in a mixture of 48% hydrobromic acid and acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to afford this compound.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and the overall workflow of the synthesis.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3-Ethylpyridin-2-ol as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylpyridin-2-ol, a substituted pyridinone, represents a valuable scaffold in medicinal chemistry. While direct applications in marketed pharmaceuticals are not extensively documented, its structural motifs are present in a variety of biologically active compounds. The pyridin-2-one core is a privileged structure, known to impart favorable pharmacokinetic and pharmacodynamic properties. This document provides an overview of the potential applications of this compound as a synthetic intermediate, detailing protocols for its derivatization and proposing pathways for the synthesis of novel pharmaceutical candidates.

Introduction

The pyridin-2-one moiety is a cornerstone in the development of numerous therapeutics, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of an ethyl group at the 3-position of the pyridin-2-one ring in this compound offers a unique lipophilic handle and a point for further functionalization, making it an attractive starting material for the synthesis of new chemical entities. These application notes will explore the synthetic utility of this compound, providing detailed protocols for key transformations that can be employed in drug discovery and development programs.

Synthesis of 3-Alkyl-2-Hydroxypyridines

The synthesis of 3-alkyl-2-hydroxypyridines, such as this compound, can be achieved through various synthetic routes. One common method involves the rearrangement of aliphatic 2-furylketones under the influence of ammonia and heat[1]. This transformation provides a straightforward approach to constructing the core pyridinone scaffold.

Table 1: General Synthesis of 3-Alkyl-2-Hydroxypyridines

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| Aliphatic 2-furylketone | Ammonia, Heat | 3-Alkyl-2-hydroxypyridine | Good |

Key Synthetic Transformations of this compound

The this compound scaffold offers several reactive sites for chemical modification, enabling the generation of diverse compound libraries for biological screening. The primary sites for functionalization are the nitrogen and oxygen atoms of the pyridinone ring, as well as the aromatic ring itself.

N-Alkylation and N-Arylation

The nitrogen atom of the pyridin-2-one ring is a common site for substitution to introduce various alkyl and aryl groups. Selective N-alkylation can be achieved using alkyl halides or sulfonates under basic conditions[2]. The choice of base and solvent can influence the ratio of N- to O-alkylation[3]. Metal-free N-arylation has also been successfully performed using diaryliodonium salts[4][5][6].

Diagram 1: General N-Alkylation and N-Arylation of this compound

Caption: Synthetic routes for N-alkylation and N-arylation.

Protocol 1: General Procedure for N-Alkylation

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: Representative N-Alkylation and N-Arylation Reactions

| Substrate | Reagent | Conditions | Product | Yield (%) |

| Pyridin-2-one | Alkyl Halide, K₂CO₃, Acetone | Reflux, 4h | N-Alkyl-pyridin-2-one | 80-95[7] |

| Pyridin-2-one | Diaryliodonium salt, N,N-diethylaniline, Fluorobenzene | rt | N-Aryl-pyridin-2-one | High[4] |

O-Alkylation and O-Arylation

While N-alkylation is often favored, O-alkylation to form 2-alkoxypyridine derivatives can be achieved under specific conditions, such as using TfOH-catalyzed carbenoid insertion for high regioselectivity (>99:1)[8]. O-arylation can also be selectively achieved with diaryliodonium salts by using a different base and solvent system compared to N-arylation[4][5][6].

Diagram 2: Selective O-Alkylation and O-Arylation of this compound

Caption: Synthetic routes for O-alkylation and O-arylation.

Protocol 2: General Procedure for O-Arylation

-

To a solution of this compound (1.0 eq) in chlorobenzene, add quinoline (2.0 eq).

-

Add the diaryliodonium salt (1.2 eq) portionwise at room temperature.

-

Stir the reaction mixture at 80 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the solution with aqueous HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 3: Representative O-Alkylation and O-Arylation Reactions

| Substrate | Reagent | Conditions | Product | Yield (%) |

| Pyridin-2-one | Diazo compound, TfOH | rt | 2-Alkoxypyridine | Good[8] |

| Pyridin-2-one | Diaryliodonium salt, Quinoline, Chlorobenzene | 80 °C | 2-Aryloxypyridine | High[4] |

Halogenation of the Pyridine Ring

Halogenation of the pyridin-2-one ring provides a handle for further functionalization through cross-coupling reactions. The positions and degree of halogenation can be controlled by the choice of halogenating agent and reaction conditions[9][10]. For instance, chlorination and bromination in acetic acid can lead to di-halogenated products[9].

Diagram 3: Halogenation of this compound

Caption: General halogenation of the pyridin-2-one ring.

Protocol 3: General Procedure for Bromination

-

Dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add N-bromosuccinimide (NBS) (1.0-2.0 eq) portionwise at room temperature.

-

Heat the reaction mixture to 90-95 °C and stir for several hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent if necessary.

Table 4: Representative Halogenation Reactions

| Substrate | Reagent | Conditions | Product |

| Imidazo[4,5-b]pyridin-2-one | Cl₂, Acetic Acid | 90-95 °C | 5,6-Dichloro derivative[9] |

| Imidazo[4,5-b]pyridin-2-one | Br₂, Acetic Acid | 90-95 °C | 5,6-Dibromo derivative[9] |

Cross-Coupling Reactions